N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-phenylmethanesulfonyl-acetamide
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Overview
Description
N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-phenylmethanesulfonyl-acetamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-phenylmethanesulfonyl-acetamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-thiol with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-phenylmethanesulfonyl-acetamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-phenylmethanesulfonyl-acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-phenylmethanesulfonyl-acetamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound may also interfere with cellular processes by disrupting the integrity of cell membranes or by inducing oxidative stress .
Comparison with Similar Compounds
N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-phenylmethanesulfonyl-acetamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-(5-Phenyl-[1,3,4]thiadiazol-2-yl)-2-phenylmethanesulfonyl-acetamide: Similar structure but with a phenyl group instead of an ethyl group, leading to different biological activities.
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-phenylmethanesulfonyl-acetamide: Contains a methyl group, which may affect its reactivity and potency.
N-(5-Amino-[1,3,4]thiadiazol-2-yl)-2-phenylmethanesulfonyl-acetamide: The presence of an amino group can enhance its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H15N3O3S2 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-benzylsulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H15N3O3S2/c1-2-12-15-16-13(20-12)14-11(17)9-21(18,19)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16,17) |
InChI Key |
HGWDPGLUIUEKIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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